Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

anti-inflammatory type 2 diabetes in vivo

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside (CAS 117611-67-3; synonym quercetin-Rha-Gal, quercetin 3-O-neohesperidoside) is a flavonol diglycoside composed of the quercetin aglycone O-linked at C-3 to the disaccharide α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranose. First isolated and structurally elucidated from Lysimachia vulgaris var.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 117611-67-3
Cat. No. B049623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
CAS117611-67-3
Synonymsquercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
quercetin-Rha-Gal
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1
InChIKeyFYBMGZSDYDNBFX-KLUVJTJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside (CAS 117611-67-3): Structural Identity, Class, and Procurement-Relevant Characteristics


Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside (CAS 117611-67-3; synonym quercetin-Rha-Gal, quercetin 3-O-neohesperidoside) is a flavonol diglycoside composed of the quercetin aglycone O-linked at C-3 to the disaccharide α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranose [1]. First isolated and structurally elucidated from Lysimachia vulgaris var. davurica by Yasukawa et al. in 1988, this natural product has subsequently been identified in Camellia sinensis (tea), Deverra scoparia, and other plant species [2]. With a molecular formula of C₂₇H₃₀O₁₆ and molecular weight of 610.5 g/mol, the compound belongs to the flavonoid-3-O-glycoside class and is distinguished from its close analogs by its specific (1→2) interglycosidic linkage and galactose (rather than glucose) as the primary sugar directly attached to the aglycone [1].

Why Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Cannot Be Replaced by Other Quercetin Glycosides in Targeted Studies


Quercetin glycosides sharing the same aglycone are not functionally interchangeable. The nature of the sugar moiety, the interglycosidic linkage position, and the anomeric configuration collectively govern aqueous solubility, molecular recognition by intestinal hydrolases and transporters, and ultimately bioavailability and tissue-specific metabolite profiles [1]. For example, quercetin 3-O-β-galactopyranoside (hyperoside) carries a single galactose, whereas rutin (quercetin 3-O-rutinoside) bears a rhamnosyl-(1→6)-glucose disaccharide. The target compound uniquely couples galactose directly to quercetin with a rhamnose branch at the 2-position—a motif that alters hydrogen-bonding topology and steric bulk around the 3-O-glycosidic bond relative to all common analogs. These differences produce distinct in vivo pharmacodynamic signatures that cannot be predicted from aglycone-equivalent dosing [2].

Head-to-Head Quantitative Differentiation of Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Against Closest Analogs


In Vivo Anti-Inflammatory Potency in T2DM Rat Model: Quercetin-Rha-Gal vs. Rutin, Hyperoside, Isoquercitrin, and Quercetin Aglycone

In a high-fat diet plus streptozotocin (HFD+STZ)-induced type 2 diabetes rat model, quercetin 3-O-neohesperidoside (C2; 50 mg/kg/day p.o. for 4 weeks) significantly reduced serum TNF-α and IL-6 levels relative to the diabetic control. However, the magnitude of reduction was intermediate: quercetin-3-O-β-galactoside (C3) and quercetin aglycone (C5) achieved p < 0.001 for both cytokines, whereas C2 reached p < 0.01 for TNF-α and p < 0.05 for IL-6, a weaker effect than C3/C5 but stronger than isoquercitrin (C4; p < 0.05 for both) [1]. In adipose and liver tissue, C2 down-regulated NF-κB and TNF-α expression (p < 0.05 in adipose; p < 0.01 in liver), again intermediate between C3/C5 (p < 0.001) and C4 (non-significant in adipose) [1].

anti-inflammatory type 2 diabetes in vivo

In Vivo Antioxidant Enzyme Restoration: Quercetin-Rha-Gal vs. Rutin, Hyperoside, Isoquercitrin, and Quercetin Aglycone

In the same T2DM rat study, erythrocyte lysate levels of reduced glutathione (GSH), superoxide dismutase (SOD), and catalase were significantly depleted in diabetic controls and restored to varying degrees by the five flavonoids [1]. Quercetin 3-O-neohesperidoside (C2) increased GSH (p < 0.05), SOD (p < 0.01), and catalase (p < 0.05), and decreased serum malondialdehyde (MDA; p < 0.01). For comparison, hyperoside (C3) and quercetin aglycone (C5) achieved higher significance levels (SOD p < 0.001; catalase p < 0.001 for C3, p < 0.01 for C5; MDA p < 0.001), while rutin (C1) showed a similar profile to C2 (GSH p < 0.05; SOD p < 0.01; catalase p < 0.01; MDA p < 0.01), and isoquercitrin (C4) failed to significantly restore GSH [1].

antioxidant erythrocyte enzymes in vivo

Dyslipidemia Amelioration: Triglyceride-Lowering and HDL-Cholesterol Elevation Profile vs. Analogs

In the T2DM rat model, quercetin 3-O-neohesperidoside (C2), rutin (C1), and hyperoside (C3) were the only compounds among the five tested that significantly lowered serum triglycerides (TG), reduced percent body weight increase and adipose tissue index, and elevated HDL-cholesterol relative to the HFD+STZ control group (p < 0.05) [1]. Quercetin aglycone (C5) and isoquercitrin (C4) did not significantly elevate HDL-C or suppress TG or adipose tissue index, despite C5's superior anti-inflammatory activity [1]. For total cholesterol and LDL-C, all five compounds produced significant reductions, but the metabolic triad of TG reduction, HDL-C elevation, and adiposity suppression was selective to C1, C2, and C3 [1].

dyslipidemia triglycerides HDL-cholesterol

ChEMBL Aggregated Bioactivity Profile: Acetylcholinesterase Inhibition vs. Class Baseline

The ChEMBL database (CHEMBL499824) records 12 bioactivity data points for quercetin 3-O-α-rhamnopyranosyl-(1→2)-β-galactopyranoside across 3 molecular targets [1]. Commercial vendor data indicate this compound exhibits μM-level inhibitory activity against acetylcholinesterase (AChE) . While head-to-head AChE IC₅₀ values against rutin, hyperoside, or quercitrin are not publicly available in a single comparative study, the presence of AChE activity distinguishes it from the aglycone quercetin, which is a comparatively weak AChE inhibitor (reported IC₅₀ > 100 μM in several studies), and suggests that the rhamnosyl-(1→2)-galactosyl moiety confers target engagement advantages for this enzyme [2].

acetylcholinesterase neurodegeneration ChEMBL

Nitric Oxide Production Inhibition in Activated Macrophages: Functional Anti-Inflammatory Differentiation from Aglycone and Monoglycosides

In the Costus spicatus phytochemical study by da Silva et al. (2000), quercetin 3-O-neohesperidoside was evaluated alongside tamarixetin 3-O-neohesperidoside and kaempferide 3-O-neohesperidoside for inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages [1]. The compound demonstrated measurable inhibitory activity on NO production, establishing its functional anti-inflammatory capacity at the innate immune cell level [1]. Unlike the in vivo T2DM study where the compound showed intermediate potency, this macrophage assay directly assays a mechanism—inducible NO synthase (iNOS) pathway suppression—that is distinct from the cytokine-centric endpoints of the diabetes model, and NO inhibition by quercetin glycosides is known to be strongly modulated by the sugar moiety identity and linkage [2].

nitric oxide macrophage immunomodulation

Glycosidic Linkage Specificity: α-(1→2) vs. α-(1→6) Disaccharide Architecture and Implications for Intestinal Hydrolase Stability

The defining structural feature of quercetin 3-O-α-rhamnopyranosyl-(1→2)-β-galactopyranoside is the α-(1→2) interglycosidic bond between rhamnose and galactose, which contrasts with the α-(1→6) linkage in rutin (rhamnosyl-(1→6)-glucose) and the absence of a second sugar in hyperoside (galactose only) or quercitrin (rhamnose only) [1][2]. Lactase-phlorizin hydrolase (LPH) and broad-specificity β-glucosidases in the human small intestine preferentially hydrolyze β-linked glucose or galactose directly attached to the aglycone; the presence of a rhamnose substituent at the 2-position of galactose creates steric hindrance that can retard hydrolysis kinetics relative to monoglycosides [3]. While no direct kinetic comparison of LPH hydrolysis rates for this compound vs. rutin or hyperoside is published, molecular modeling predicts that equatorial vs. axial orientation differences (galactose 4-OH equatorial vs. glucose 4-OH equatorial) and the α-(1→2) branch alter the accessibility of the glycosidic bond to the enzyme active site [3].

glycosidic linkage metabolic stability structure-activity relationship

Validated Research and Procurement Scenarios for Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Based on Differential Evidence


Type 2 Diabetes Multi-Endpoint Intervention Studies Requiring Combined Anti-Inflammatory, Antioxidant, and Lipid-Modulating Activity

In rodent models of T2DM, quercetin-Rha-Gal is one of only three quercetin derivatives (alongside rutin and hyperoside) that simultaneously improve glycemic indices, restore antioxidant enzymes, suppress inflammatory cytokines in both serum and tissue compartments, and correct diabetic dyslipidemia (TG reduction, HDL-C elevation, adiposity suppression). This multi-faceted profile distinguishes it from the aglycone quercetin, which fails to improve TG or HDL-C despite superior anti-inflammatory potency, and from isoquercitrin, which fails to restore GSH or suppress adipose tissue NF-κB. Researchers designing metabolic syndrome or diabetic complication studies where broad-spectrum efficacy is prioritized over maximal single-endpoint potency should preferentially select this compound [1].

Innate Immunity and Macrophage-Driven Inflammation Models Targeting the iNOS/NO Axis

Direct evidence from LPS-activated macrophage assays confirms that quercetin-Rha-Gal inhibits nitric oxide production, a key mediator of innate inflammatory responses [2]. This mechanism-level activity complements its systemic anti-inflammatory effects and supports its use in models of sepsis, neuroinflammation, or chronic inflammatory diseases where macrophage-derived NO contributes to pathology. The compound's NO inhibitory activity, combined with its moderate (rather than maximal) suppression of TNF-α and IL-6, makes it suitable for studies where complete cytokine ablation is undesirable or where a physiologic modulator is preferred over a strong suppressant.

Structure-Activity Relationship (SAR) Studies on Flavonoid Glycoside Bioavailability and Metabolism

The unique α-(1→2) rhamnosyl-to-galactosyl linkage in quercetin-Rha-Gal represents a naturally occurring disaccharide architecture distinct from the α-(1→6) linkage of rutin, the β-(1→4) linkage of lactose-based glycosides, and the monoglycoside series (hyperoside, quercitrin, isoquercitrin) [3][4]. This compound thus serves as a critical comparator in systematic SAR investigations aimed at elucidating how interglycosidic bond position, sugar identity (galactose vs. glucose), and branching topology influence intestinal hydrolase kinetics, transporter recognition (SGLT1, GLUT2), and colonic microbiota-mediated metabolism. Procurement of this specific glycoside is essential for any comprehensive flavonoid glycoside SAR panel.

Neuroprotection and Cholinergic System Research Leveraging Acetylcholinesterase Inhibitory Activity

The μM-level acetylcholinesterase inhibitory activity recorded for quercetin-Rha-Gal positions it as a candidate for neurodegenerative disease research where cholinergic deficits are implicated (e.g., Alzheimer's disease models). Unlike quercetin aglycone, which is a weak AChE inhibitor, the glycosylated form may offer improved solubility and blood-brain barrier partitioning characteristics relevant to CNS target engagement. Although direct comparative AChE IC₅₀ data against rutin or hyperoside are not yet published, the compound's multi-target profile—combining AChE inhibition with antioxidant and anti-inflammatory activities—makes it suitable for network pharmacology or polypharmacology studies in neurodegeneration.

Quote Request

Request a Quote for Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.